molecular formula C6H7IN2O2 B171836 Ethyl 5-iodo-1H-pyrazole-3-carboxylate CAS No. 141998-77-8

Ethyl 5-iodo-1H-pyrazole-3-carboxylate

Cat. No. B171836
CAS RN: 141998-77-8
M. Wt: 266.04 g/mol
InChI Key: PKGRSCADNBDVRY-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray diffraction analysis and density functional theory (DFT) calculations . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole derivatives, such as Ethyl 5-iodo-1H-pyrazole-3-carboxylate, are significant for their wide range of biological activities. These compounds are recognized for their versatility in synthetic chemistry, serving as precursors for the development of numerous biologically active molecules. The synthesis of pyrazole carboxylic acid derivatives has been extensively studied, revealing their potential as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral agents. This highlights the compound's importance as a scaffold in medicinal chemistry, offering a pathway to design and develop new therapeutic agents with diverse biological functions (Cetin, 2020).

Chemistry of Pyrazoline Derivatives

The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and its derivatives, related to this compound, showcases the compound's role as a privileged scaffold in the synthesis of various heterocycles. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, demonstrating the compound's utility in creating a wide range of heterocyclic compounds and dyes. The unique reactivity of these derivatives under mild conditions opens up new possibilities in heterocyclic chemistry and dye synthesis, indicating the broad applicability of pyrazole derivatives in chemical research (Gomaa & Ali, 2020).

Therapeutic Applications of Pyrazolines

Research into pyrazoline derivatives, closely related to this compound, has uncovered a variety of therapeutic applications. These compounds have been found to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This extensive range of biological properties has made pyrazolines a focal point of pharmaceutical research, driving the exploration of new derivatives for potential therapeutic use. The development of pyrazoline-based drugs is guided by structure-activity relationship studies, highlighting the compound's significance in drug discovery and development (Shaaban et al., 2012).

Safety and Hazards

Ethyl 5-iodo-1H-pyrazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for the research and development of Ethyl 5-iodo-1H-pyrazole-3-carboxylate and other pyrazole derivatives include the design and synthesis of new pyrazole compounds, further investigation of their biological activities, and exploration of their applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

ethyl 5-iodo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGRSCADNBDVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566284
Record name Ethyl 5-iodo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141998-77-8
Record name Ethyl 5-iodo-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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